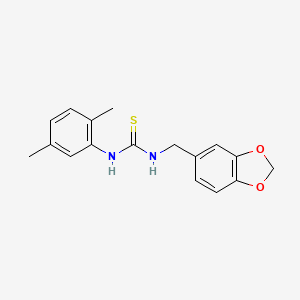
Pelanserin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is primarily used in scientific research to study its effects on these receptors and their associated pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pelanserin hydrochloride can be synthesized by a reaction between isatoic anhydride and 1-(3-aminopropyl)-4-phenylpiperazine in the presence of phosgene . The reaction involves the formation of a quinazoline-2,4(1H,3H)-dione structure, which is a key feature of this compound.
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic route as described above, with optimization for large-scale production. This includes controlling reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pelanserin hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce quinazoline derivatives, while substitution reactions may yield various substituted piperazine compounds.
Scientific Research Applications
Pelanserin hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used to study the reactivity and properties of quinazoline and piperazine derivatives.
Biology: It is used to investigate the role of 5-HT2 and α1-adrenergic receptors in various biological processes.
Medicine: It is studied for its potential therapeutic effects in conditions related to the dysfunction of 5-HT2 and α1-adrenergic receptors, such as hypertension and certain psychiatric disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Pelanserin hydrochloride exerts its effects by antagonizing the 5-HT2 and α1-adrenergic receptors . This means that it binds to these receptors and blocks their activation by endogenous ligands such as serotonin and norepinephrine. By inhibiting these receptors, this compound can modulate various physiological processes, including vasoconstriction and neurotransmission.
Comparison with Similar Compounds
Pelanserin hydrochloride is similar to other compounds that act as antagonists of the 5-HT2 and α1-adrenergic receptors. Some of these similar compounds include:
Ketanserin: Another 5-HT2 and α1-adrenergic receptor antagonist used in research and clinical settings.
Mianserin: A tetracyclic antidepressant that also acts on 5-HT2 and α1-adrenergic receptors.
What sets this compound apart is its specific chemical structure, which includes a quinazoline-2,4(1H,3H)-dione core and a 4-phenylpiperazine moiety. This unique structure contributes to its distinct pharmacological profile and makes it a valuable tool in scientific research.
Properties
CAS No. |
42877-18-9 |
|---|---|
Molecular Formula |
C21H25ClN4O2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-[3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione;hydrochloride |
InChI |
InChI=1S/C21H24N4O2.ClH/c26-20-18-9-4-5-10-19(18)22-21(27)25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17;/h1-5,7-10H,6,11-16H2,(H,22,27);1H |
InChI Key |
SXZRLCAHCIRKJU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4.Cl |
Key on ui other cas no. |
42877-18-9 |
Related CAS |
2208-51-7 (Parent) |
Synonyms |
2,4(1H,3H)-quinazolinedione-3-(3-(4-phenyl-1-piperazinyl)propyl) hydrochloride pelanserin pelanserin monohydrochloride TR 2515 TR-2515 TR2515 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)







